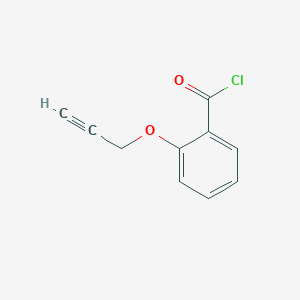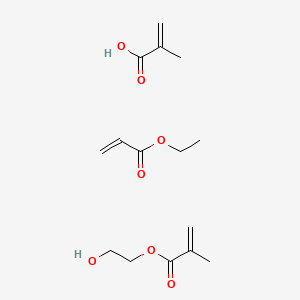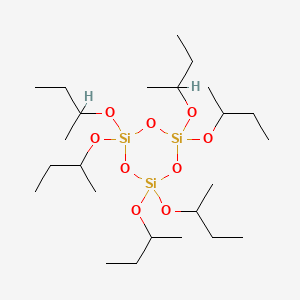
N~1~,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine: is an organic compound with a unique structure characterized by the presence of two butyl groups attached to a but-2-yne-1,4-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine typically involves the reaction of butylamine with but-2-yne-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process also focuses on minimizing waste and optimizing resource utilization to make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with biomolecules. It may also be explored for its potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine involves its interaction with specific molecular targets. The compound’s butyl groups and alkyne moiety allow it to form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its diamine structure enables it to act as a chelating agent, binding to metal ions and facilitating various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine: This compound has methyl groups instead of butyl groups, resulting in different chemical properties and reactivity.
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine: Similar to the tetramethyl derivative but with ethyl groups, leading to variations in steric and electronic effects.
Uniqueness: N1,N~1~,N~4~,N~4~-Tetrabutylbut-2-yne-1,4-diamine is unique due to its butyl groups and alkyne moiety, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific steric and electronic characteristics.
Eigenschaften
CAS-Nummer |
65305-72-8 |
|---|---|
Molekularformel |
C20H40N2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
N,N,N',N'-tetrabutylbut-2-yne-1,4-diamine |
InChI |
InChI=1S/C20H40N2/c1-5-9-15-21(16-10-6-2)19-13-14-20-22(17-11-7-3)18-12-8-4/h5-12,15-20H2,1-4H3 |
InChI-Schlüssel |
KRIHCIMHHFSCAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC#CCN(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
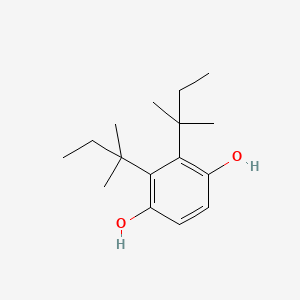
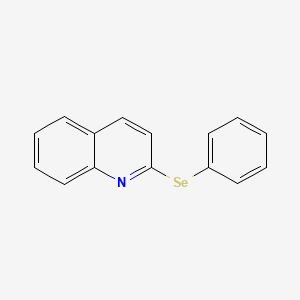
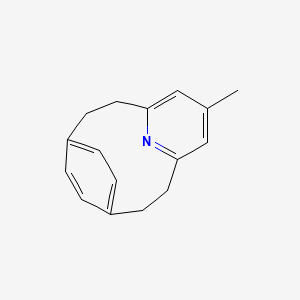
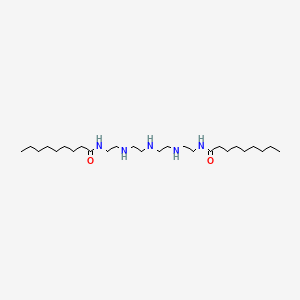
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
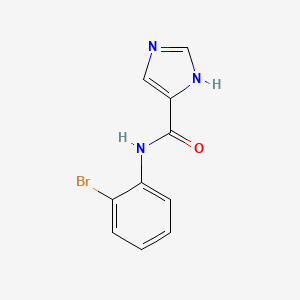
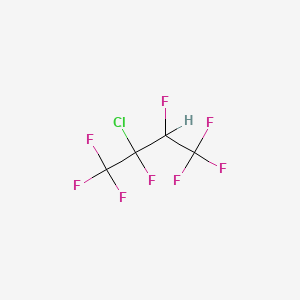
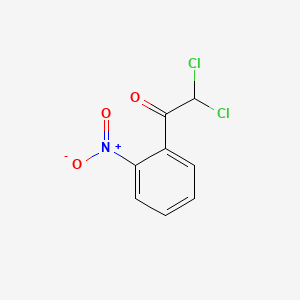
![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
